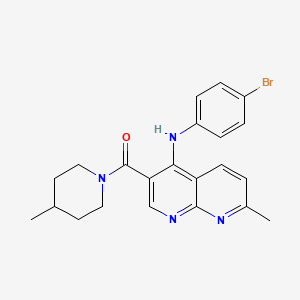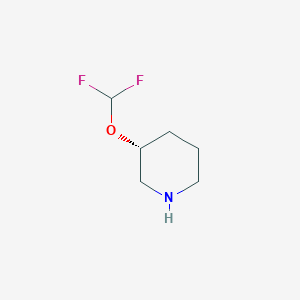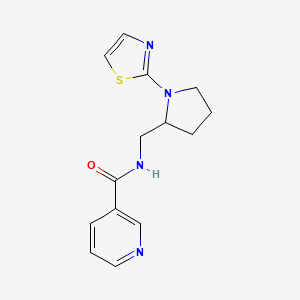![molecular formula C18H16ClN3O3S B2548071 4-(4-clorofenil)-4-oxo-N-(2-(4-oxotieno[3,2-d]pirimidin-3(4H)-il)etil)butanamida CAS No. 1903387-11-0](/img/structure/B2548071.png)
4-(4-clorofenil)-4-oxo-N-(2-(4-oxotieno[3,2-d]pirimidin-3(4H)-il)etil)butanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Las pirano [2,3-d]pirimidinas han demostrado propiedades antitumorales prometedoras. Los investigadores han sintetizado derivados de este compuesto y evaluado su eficacia contra varias líneas celulares de cáncer. Por ejemplo, la N-(4-fenoxifenil)-7H-pirrolo[2,3-d]pirimidin-4-amina exhibió una potente actividad antitumoral con un valor de MIC90 de 0,488 µM, mientras que permaneció no citotóxica para las células normales .
Propiedades Fluorescentes
Recientemente, los sistemas de pirimidina condensada, incluidas las pirano [2,3-d]pirimidinas, se han explorado por sus propiedades fluorescentes. Estas moléculas podrían encontrar aplicaciones en la imagenología y el diagnóstico .
Mecanismo De Acción
Target of action
Compounds like “4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide” often target specific proteins or enzymes in the body. For example, some compounds target cyclin-dependent kinases (CDKs), which play a role in regulating the cell cycle .
Mode of action
The compound would interact with its target, often by binding to a specific site on the protein or enzyme. This can inhibit the function of the protein, leading to changes in cellular processes .
Biochemical pathways
The compound’s action could affect various biochemical pathways. For instance, inhibiting CDKs can disrupt the cell cycle, affecting cell division and potentially leading to cell death .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibiting CDKs could lead to cell cycle arrest and apoptosis .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been used as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
Similar compounds have shown cytotoxic activities against MCF-7 and HCT-116 cell lines . These compounds have also shown enzymatic inhibitory activity against CDK2/cyclin A2 .
Molecular Mechanism
Similar compounds have shown inhibitory activity against CDK2/cyclin A2 . Molecular docking simulation of these compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, similar compounds exhibit stability .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-3-1-12(2-4-13)15(23)5-6-16(24)20-8-9-22-11-21-14-7-10-26-17(14)18(22)25/h1-4,7,10-11H,5-6,8-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBYIYDSTYONHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/new.no-structure.jpg)


![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)
![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)


![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2548002.png)


![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B2548008.png)

